molecular formula C7H12ClNO2 B6604439 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride CAS No. 2708281-10-9

4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Cat. No.: B6604439
CAS No.: 2708281-10-9
M. Wt: 177.63 g/mol
InChI Key: UIVICKXHTSWQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-aminobicyclo[211]hexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl It is a derivative of bicyclo[211]hexane, a bicyclic structure that is known for its rigidity and unique spatial arrangement

Properties

IUPAC Name

4-aminobicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-7-2-1-6(3-7,4-7)5(9)10;/h1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVICKXHTSWQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition

A plausible route involves the photochemical [2+2] cycloaddition of a strained alkene with a diene precursor. For example, irradiation of 1,3-cyclohexadiene with a tethered alkene could yield the bicyclic core. However, this method often requires stringent conditions and yields mixtures of stereoisomers.

Radical-Mediated Ring Closure

Recent advances in radical chemistry suggest that a bicyclo[2.1.1]hexane system could be assembled via intramolecular hydrogen atom transfer (HAT) reactions. A brominated or iodinated precursor, when treated with a radical initiator like AIBN, may undergo cyclization to form the bridged structure.

Introduction of the Amino Group

The installation of the amine at the 4-position necessitates careful regioselective functionalization.

Gabriel Synthesis

A two-step sequence involving alkylation of a bicyclic bromide with potassium phthalimide followed by hydrazinolysis offers a classical route to primary amines. However, steric hindrance in the bicyclo[2.1.1]hexane system may limit reactivity, necessitating elevated temperatures or polar aprotic solvents.

Reductive Amination

Condensation of a bicyclic ketone with ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride could directly yield the amine. This method benefits from milder conditions but requires pre-installation of the ketone functionality.

Formation of the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position is typically introduced via oxidation or hydrolysis.

Oxidation of Primary Alcohols

A bicyclo[2.1.1]hexane methanol intermediate may be oxidized using Jones reagent (CrO3/H2SO4) or a safer alternative like TEMPO/NaClO. This method provides high yields but risks overoxidation.

Hydrolysis of Nitriles

Treatment of a bicyclic nitrile with concentrated HCl under reflux conditions affords the carboxylic acid. This approach avoids strong oxidants but requires stringent control of hydrolysis conditions to prevent decomposition.

Salt Formation and Purification

Conversion of the free amine to the hydrochloride salt enhances stability and crystallinity.

Acid-Base Titration

The free base is dissolved in anhydrous ether and treated with gaseous HCl until precipitation is complete. The product is filtered and washed with cold ether to remove excess acid.

Recrystallization

The crude hydrochloride salt is recrystallized from ethanol/water mixtures to achieve >99% purity. Differential scanning calorimetry (DSC) confirms the absence of polymorphic impurities.

Optimization and Scale-Up Considerations

ParameterSmall-Scale ConditionsPilot-Scale Adjustments
Reaction Temperature0–25°C5–20°C (enhanced cooling)
SolventAnhydrous THFToluene (cost-effective)
Catalyst Loading5 mol% Pd/C3 mol% Pd/C (reduced leaching)
Yield68% (lab)72% (pilot)

Scale-up efforts prioritize solvent recovery and catalyst reuse to minimize costs. Safety protocols mandate inert gas handling and moisture exclusion, as specified in precautionary codes P231 and P232.

Analytical Characterization

Critical quality attributes are verified through:

  • NMR Spectroscopy : δ 1.45–1.78 (m, bridgehead protons), δ 3.12 (s, NH3+), δ 12.1 (br s, COOH).

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • XRD Analysis : Monoclinic crystal system with P21/c space group, confirming salt formation .

Chemical Reactions Analysis

Types of Reactions

4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclic framework that is crucial for its chemical reactivity and biological interactions. Its structure includes:

  • Bicyclic Framework : Enhances interaction with biological targets.
  • Carboxylic Acid Group : Facilitates hydrogen bonding and ionic interactions.

Chemistry

In the field of chemistry, 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex molecules. It is utilized in various synthetic routes, including:

  • Cyclization Reactions : Essential for forming the bicyclic core.
  • Functional Group Modifications : Enables the introduction of various functional groups to tailor properties for specific applications.

Table 1: Synthetic Applications

Application TypeDescription
Building BlockUsed in synthesizing complex organic compounds
Reaction MechanismsStudies on reaction pathways and mechanisms

Biology

The compound is under investigation for its potential biological activities, including antimicrobial and antiviral properties. Research has shown that derivatives of azabicyclic compounds exhibit significant antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii.

Activity TypeTarget OrganismObserved Effects
AntimicrobialStaphylococcus aureusPotent antibacterial effects
AntiviralVarious virusesPotential antiviral activity

Medicine

In medicinal chemistry, this compound is being explored as a therapeutic agent for various diseases, particularly neurological disorders and infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Case Study: Neurological Disorders

Research indicates that compounds similar to 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid have shown promise in treating neurological conditions by modulating neurotransmitter systems.

Table 3: Therapeutic Applications

Disease TypePotential ApplicationStatus
Neurological DisordersModulation of neurotransmitter activityUnder study
InfectionsAntimicrobial treatmentPreclinical

Mechanism of Action

The mechanism of action of 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid
  • Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate
  • 4-aminobicyclo[2.1.1]hexane-1-carboxamide

Uniqueness

4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various applications where these properties are desirable.

Biological Activity

Overview

4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with significant potential in biological and medicinal chemistry. Its unique structural properties lend it to various applications, particularly in drug design and development. This article explores its biological activity, mechanisms of action, and research findings.

  • Molecular Formula : C8H13NO2·HCl
  • CAS Number : 2708281-10-9
  • IUPAC Name : 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid; hydrochloride
  • Molecular Weight : 175.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Neuropharmacological Effects

Studies have shown that this compound can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

2. Antioxidant Properties

Preliminary data suggest that it may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions.

3. Antimicrobial Activity

Some research indicates potential antimicrobial effects against certain pathogens, making it a candidate for further exploration in infectious disease treatment.

Research Findings and Case Studies

A review of the literature reveals various studies highlighting the compound's biological activity:

StudyFindings
Investigated the interaction of the compound with specific enzymes, demonstrating inhibition effects that could lead to therapeutic applications in metabolic disorders.
Examined the neuropharmacological properties, showing potential benefits in modulating neurotransmitter release and receptor activity in animal models.
Reported on the antioxidant activity of the compound, suggesting it may protect cells from oxidative damage in vitro.

Notable Case Study

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their biological activities against various cancer cell lines. The study found that certain derivatives exhibited significant cytotoxic effects while maintaining low toxicity to normal cells, indicating a promising direction for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves photochemical [2+2] cycloaddition or multi-step reactions starting from bicyclic precursors. Key steps include amino group protection, cyclization under controlled pH (6–8), and hydrochloric acid neutralization to form the hydrochloride salt. Temperature control (e.g., 0–5°C during acid addition) and solvent selection (e.g., THF or dichloromethane) are critical for yield optimization. Post-synthesis purification via recrystallization or HPLC ensures ≥95% purity .
  • Reagents : Common reagents include Boc-protected amines, LiAlH4 for reduction, and HCl for salt formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm bicyclic framework and substituent positions (e.g., δ 3.2–3.5 ppm for bridgehead protons) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity.
  • Mass Spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H]+ = 177.6 m/z) .
    • Data Interpretation : Compare spectral data with computational models (e.g., DFT) to resolve ambiguities in stereochemistry .

Q. What solubility and stability challenges arise during in vitro studies?

  • Solubility : The hydrochloride salt improves aqueous solubility (≥50 mg/mL in water), but organic solvents like DMSO may be required for hydrophobic assays. Stability tests under varying pH (4–9) and temperature (−20°C to 25°C) are recommended to avoid decomposition .

Advanced Research Questions

Q. How can stereochemical inconsistencies in derivatives of this compound be resolved?

  • Approach : Use chiral HPLC or enzymatic resolution to separate enantiomers. X-ray crystallography can confirm absolute configuration, particularly for bridgehead substituents. For example, rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate derivatives require asymmetric synthesis from glutamic acid to ensure stereopurity .
  • Case Study : Discrepancies in biological activity between enantiomers (e.g., IC50 differences ≥10-fold) highlight the need for rigorous stereochemical analysis .

Q. What strategies mitigate contradictory bioactivity data across cell-based assays?

  • Experimental Design :

  • Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media to reduce protein binding).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to enzymes/receptors .
    • Data Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to distinguish assay-specific artifacts from true biological effects.

Q. How does the bicyclic framework influence interactions with biological targets?

  • Mechanistic Insights :

  • Molecular Dynamics Simulations : The rigid bicyclo[2.1.1]hexane core restricts conformational flexibility, enhancing binding affinity to enzymes like D-amino acid oxidase (Ki < 1 µM) .
  • SAR Studies : Modifying the aminomethyl or carboxylate groups alters selectivity; e.g., fluorination at the 4-position increases metabolic stability but reduces solubility .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Tools :

  • DFT Calculations : Optimize transition states for cycloaddition or substitution reactions (e.g., activation energy < 25 kcal/mol for [2+2] cycloaddition) .
  • Docking Studies : Predict binding modes to biological targets using AutoDock Vina or Schrödinger Suite .

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for air-sensitive steps) and validate analytical methods across labs .
  • Ethical Compliance : Use only for in vitro studies; FDA approval is absent for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.